molecular formula C23H23N5O3S B11577338 ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate

ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate

Cat. No.: B11577338
M. Wt: 449.5 g/mol
InChI Key: DZXAARYNIBUPEZ-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate typically involves multiple steps. One common approach starts with the preparation of the triazinoindole core. This can be achieved by reacting indoline-2,3-diones with thiosemicarbazide in water at elevated temperatures . The resulting intermediates are then further modified through various condensation and substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of eco-friendly solvents and reagents is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding alcohols or amines .

Scientific Research Applications

Ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate involves its interaction with molecular targets and pathways. For instance, as an iron chelator, it binds to ferrous ions, thereby affecting iron-dependent cellular processes. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also modulate various signaling pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate can be compared with other triazinoindole derivatives:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]benzoate

InChI

InChI=1S/C23H23N5O3S/c1-4-18(21(29)24-15-12-10-14(11-13-15)22(30)31-5-2)32-23-25-20-19(26-27-23)16-8-6-7-9-17(16)28(20)3/h6-13,18H,4-5H2,1-3H3,(H,24,29)

InChI Key

DZXAARYNIBUPEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2

Origin of Product

United States

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